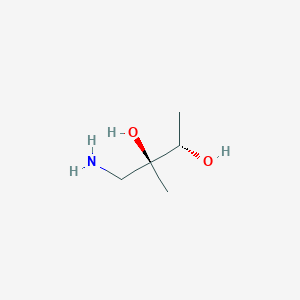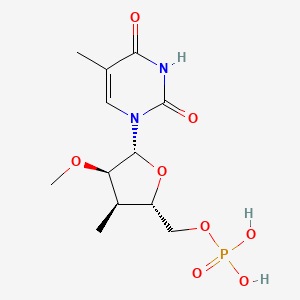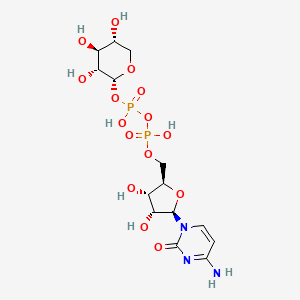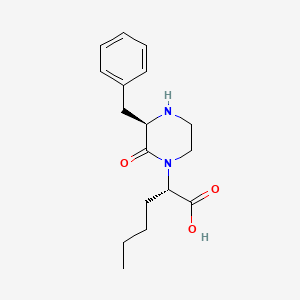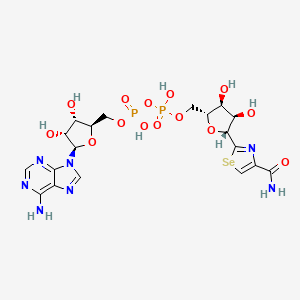
Selenazole-4-carboxyamide-adenine dinucleotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Selenazole-4-Carboxyamide-Adenine Dinucleotide involves the incorporation of selenium into the molecular structure. One common method includes the modification of existing nucleotide structures by introducing selenium-containing groups. For instance, the selenium derivative of the active metabolite of the antitumor drug tiazofurin can be synthesized by incorporating a selenazole moiety .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of selenium reagents and nucleotide precursors under controlled conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Selenazole-4-Carboxyamide-Adenine Dinucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of selenium, which can participate in redox processes.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide structure .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield selenium oxides, while reduction reactions can produce selenides .
Scientific Research Applications
Selenazole-4-Carboxyamide-Adenine Dinucleotide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of selenium-containing nucleotides and their interactions with other molecules.
Biology: The compound is studied for its role in cellular processes, particularly those involving redox reactions and nucleotide metabolism.
Mechanism of Action
The mechanism of action of Selenazole-4-Carboxyamide-Adenine Dinucleotide involves its interaction with inosine-5’-monophosphate dehydrogenase. The compound binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of guanine nucleotides. This inhibition can lead to reduced cell proliferation, making it a potential antitumor agent .
Comparison with Similar Compounds
Nicotinamide Adenine Dinucleotide (NAD+): A coenzyme involved in redox reactions and energy metabolism.
Tiazofurin: An antitumor drug that is metabolized to an active form similar to Selenazole-4-Carboxyamide-Adenine Dinucleotide.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct redox properties and potential therapeutic benefits. Its ability to inhibit inosine-5’-monophosphate dehydrogenase specifically makes it a valuable compound for research and potential medical applications .
Properties
Molecular Formula |
C19H25N7O14P2Se |
|---|---|
Molecular Weight |
716.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N7O14P2Se/c20-15-9-17(23-4-22-15)26(5-24-9)19-13(30)11(28)8(39-19)2-37-42(34,35)40-41(32,33)36-1-7-10(27)12(29)14(38-7)18-25-6(3-43-18)16(21)31/h3-5,7-8,10-14,19,27-30H,1-2H2,(H2,21,31)(H,32,33)(H,34,35)(H2,20,22,23)/t7-,8-,10-,11-,12-,13-,14-,19-/m1/s1 |
InChI Key |
SKNBJMQZTZPCPF-QZTLEVGFSA-N |
Isomeric SMILES |
C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


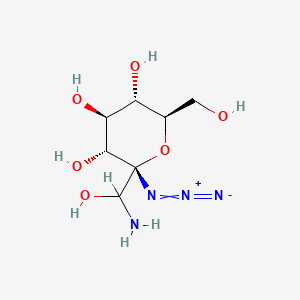
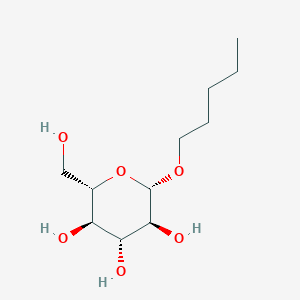

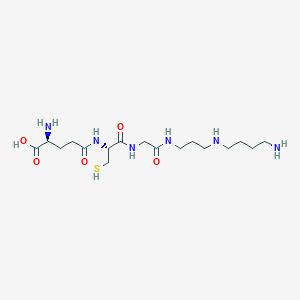

![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)
![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)

![5-bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide](/img/structure/B10777663.png)
